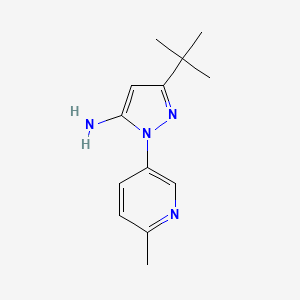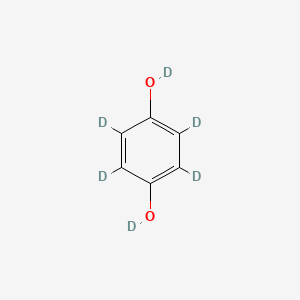![molecular formula C7H8ClN5S B1610238 7-Chloro-5-(propylthio)-1H-[1,2,3]triazolo[4,5-d]pyrimidine CAS No. 339286-31-6](/img/structure/B1610238.png)
7-Chloro-5-(propylthio)-1H-[1,2,3]triazolo[4,5-d]pyrimidine
Overview
Description
7-Chloro-5-(propylthio)-1H-[1,2,3]triazolo[4,5-d]pyrimidine is a heterocyclic compound that belongs to the class of triazolopyrimidines. These compounds are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .
Mechanism of Action
Target of Action
The primary target of 7-Chloro-5-(propylthio)-1H-[1,2,3]triazolo[4,5-d]pyrimidine is USP28 , a ubiquitin-specific protease . USP28 plays a crucial role in the regulation of various cellular processes, including cell proliferation and apoptosis .
Mode of Action
This compound interacts with USP28, inhibiting its activity . The inhibition of USP28 leads to changes in the cellular processes that it regulates .
Biochemical Pathways
Upon inhibition of USP28, there is a downstream effect on the pathways that it regulates. One such pathway is the mitochondrial pathway . The compound induces apoptosis of cells probably through this pathway, accompanied with a decrease of the mitochondrial membrane potential (MMP), activations of caspase-9/3, up-regulation of the expression of Bax, Bak and PUMA, as well as down-regulation of that of Bcl-2 and Mcl-1 .
Result of Action
The result of the action of this compound is the induction of apoptosis in cells, particularly cancer cells . This is achieved through the inhibition of USP28 and the subsequent effects on the mitochondrial pathway .
Biochemical Analysis
Biochemical Properties
Triazolopyrimidines are known to interact with various enzymes and proteins
Cellular Effects
Some triazolopyrimidine derivatives have shown antiproliferative activity against several cancer cell lines
Molecular Mechanism
It is hypothesized that it may exert its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-Chloro-5-(propylthio)-1H-[1,2,3]triazolo[4,5-d]pyrimidine typically involves the reaction of 4,6-dichloro-5-nitro-2-(propylthio)pyrimidine with hydrazine hydrate under reflux conditions. The reaction proceeds through the formation of an intermediate hydrazone, which then undergoes cyclization to form the triazolopyrimidine ring .
Industrial Production Methods
Industrial production of this compound can be achieved through a similar synthetic route, with optimization for large-scale production. This includes the use of continuous flow reactors to ensure consistent reaction conditions and high yields. The process may also involve the use of phase transfer catalysts to enhance the reaction rate and efficiency .
Chemical Reactions Analysis
Types of Reactions
7-Chloro-5-(propylthio)-1H-[1,2,3]triazolo[4,5-d]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chlorine atom at the 7-position can be substituted with various nucleophiles, such as amines or thiols, to form different derivatives.
Oxidation and Reduction: The propylthio group can undergo oxidation to form sulfoxides or sulfones, while reduction can lead to the formation of the corresponding thiol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and alkoxides.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed.
Major Products Formed
Substitution Products: Various substituted triazolopyrimidines depending on the nucleophile used.
Oxidation Products: Sulfoxides and sulfones.
Reduction Products: Corresponding thiols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its antiproliferative activity against cancer cell lines.
Medicine: Potential therapeutic agent for the treatment of various diseases, including cancer.
Industry: Utilized in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
- 7-Chloro-3-phenyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
- 7-Chloro-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidine
Uniqueness
7-Chloro-5-(propylthio)-1H-[1,2,3]triazolo[4,5-d]pyrimidine is unique due to its propylthio group, which imparts distinct chemical and biological properties. This group enhances its lipophilicity, potentially improving its bioavailability and interaction with biological targets .
Properties
IUPAC Name |
7-chloro-5-propylsulfanyl-2H-triazolo[4,5-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClN5S/c1-2-3-14-7-9-5(8)4-6(10-7)12-13-11-4/h2-3H2,1H3,(H,9,10,11,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDWQJACVMWFKSN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCSC1=NC2=NNN=C2C(=N1)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8ClN5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90457286 | |
| Record name | 7-Chloro-5-(propylsulfanyl)-2H-[1,2,3]triazolo[4,5-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90457286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
229.69 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
339286-31-6 | |
| Record name | 7-Chloro-5-(propylsulfanyl)-2H-[1,2,3]triazolo[4,5-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90457286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1H-furo[3,4-b]indol-3(4H)-one](/img/structure/B1610158.png)




![1-[(S)-1-Phenylethyl]piperidine-4-one](/img/structure/B1610163.png)






![3-Oxo-3,4-dihydro-2H-pyrido[3,2-b][1,4]thiazine-6-carbaldehyde](/img/structure/B1610176.png)
![5-(tert-Butyl)-1H-benzo[d]imidazol-2(3H)-one](/img/structure/B1610178.png)
